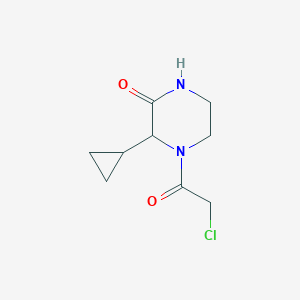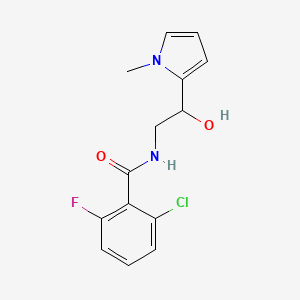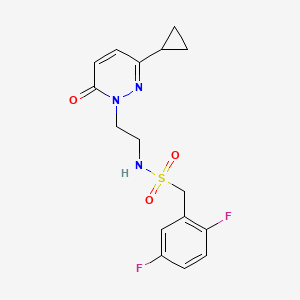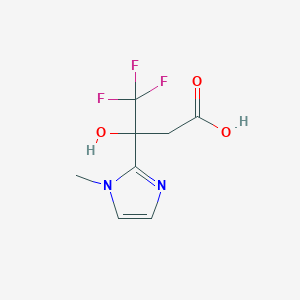![molecular formula C31H34N2O5 B2862873 5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid CAS No. 2241128-79-8](/img/structure/B2862873.png)
5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is also known as (2S)-2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-2-[4-[(2-methyl-2-propanyl)oxy]carbonyl]amino]methyl]phenyl]acetic acid . It has a molecular formula of C29H30N2O6 . The average mass of the compound is 502.558 Da and the monoisotopic mass is 502.210388 Da .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . It also contains a tert-butoxycarbonyl (Boc) group, another common protecting group .科学的研究の応用
Electrochromic and Electrofluorescent Applications
Research into electroactive polyamides incorporating bis(diphenylamino)-fluorene units has revealed their potential in creating materials with reversible multicolor electrochromic characteristics and strong fluorescence properties. Such materials exhibit excellent solubility, outstanding thermal stability, and can undergo over 1000 cyclic switches without degradation, making them suitable for applications in smart windows, displays, and fluorescence-based sensors (Sun et al., 2016).
Antitubercular Activity
The synthesis of 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues has shown promising antitubercular activity. One compound, in particular, exhibited significant inhibition against Mycobacterium tuberculosis strains, suggesting a potential pathway for developing new antitubercular agents (Ahsan et al., 2012).
Anticancer Activity
Schiff bases synthesized from diethylamino phenol derivatives have demonstrated cytotoxic activity against cancer cell lines, including HeLa and MCF-7. These compounds interact with DNA through electrostatic interactions, suggesting their potential as anticancer agents. The study highlights the synthesis, characterization, and mechanistic insights into their pro-apoptotic effects (Uddin et al., 2020).
Electrofluorescence and Electrochromic Properties
A series of novel polyamides with fluorene-based triphenylamine units have been developed, exhibiting solubility in polar solvents, good thermal stability, and reversible electrochemical properties. These polyamides change color in response to electrical stimuli, indicating their utility in electrochromic devices (Sun et al., 2015).
Sensing and Removal of Metal Ions
Nonconjugated biocompatible macromolecular luminogens have been designed for the sensitive detection and removal of Fe(III) and Cu(II) ions in water. These materials demonstrate excellent biocompatibility, efficient metal ion adsorption capacities, and potential applications in environmental remediation and sensing technologies (Dutta et al., 2020).
Mercury Sensing in Water
A red-emitting sensor has been synthesized for the specific detection of mercuric ions in aqueous solutions. This sensor offers turn-on and ratiometric sensing capabilities, highlighting its potential for environmental monitoring of mercury contamination (Nolan & Lippard, 2007).
特性
IUPAC Name |
5-[2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O5/c1-31(2,19-29(35)36)18-28(34)33(3)17-16-21-12-14-22(15-13-21)32-30(37)38-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27H,16-20H2,1-3H3,(H,32,37)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXUUFXQOQUCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N(C)CCC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)
![N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2862799.png)
![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)
![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)
![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)


